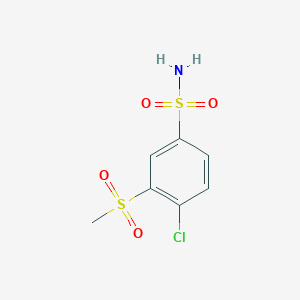
2-(1-甲基-1H-吲唑-3-基)乙胺
描述
2-(1-Methyl-1H-indazol-3-yl)ethanamine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-Methyl-1H-indazol-3-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-Methyl-1H-indazol-3-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl-1H-indazol-3-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吲唑衍生物的合成
含吲唑的衍生物代表着药物分子中最重要的杂环之一。 多种取代的吲唑衍生物带有各种官能团,并显示出多样的生物活性 。 它们在药物化学领域引起了广泛关注 .
抗炎应用
已发现吲唑衍生物具有抗炎特性。 例如,3-苯基-2-[4-(三氟甲基)苯基]-4,5,6,7-四氢-2H-吲唑已显示出高抗炎活性,并具有最小的致溃疡潜力 .
抗菌应用
吲唑衍生物也显示出抗菌特性。 特别是,N-(2-(1H-吲唑-1-基)苯基)-2-(三氟甲基)-苯甲酰胺对腐霉属和立枯丝核菌表现出最高的抗真菌活性 .
抗癌应用
已发现吲唑衍生物具有抗癌特性。 例如,3-氨基-N-苯基-1H-吲唑-1-甲酰胺已显示出对 60 种临床分离的人类癌细胞系的体外抗肿瘤活性 .
细胞周期蛋白依赖性激酶 (CDK) 抑制剂
制备了一系列新型的 3,5-二氨基吲唑,并将其作为细胞周期蛋白依赖性激酶 (CDK) 抑制剂进行了测试。 发现化合物 N-[5-(1,1-二氧代-1λ6-异噻唑烷-2-基)-3a,7a-二氢-1H-吲唑-3-基]-2-萘-2-基-乙酰胺是最有效的 CDK 抑制剂 .
抗 HIV 应用
已发现吲唑衍生物具有抗 HIV 特性 。 这使得它们成为在开发用于 HIV 治疗药物的进一步研究中的潜在候选者。
作用机制
Target of Action
It is known that indazole derivatives, which include 2-(1-methyl-1h-indazol-3-yl)ethanamine, have a broad range of biological activities .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives are known to have a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Methyl-1H-indazol-3-yl)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(1-Methyl-1H-indazol-3-yl)ethanamine is stable under normal storage conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies can provide valuable insights into the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(1-Methyl-1H-indazol-3-yl)ethanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating inflammatory responses. At high doses, it may cause toxic or adverse effects. Studies on dosage effects can help determine the optimal concentration of 2-(1-Methyl-1H-indazol-3-yl)ethanamine for therapeutic applications while minimizing potential side effects .
Transport and Distribution
The transport and distribution of 2-(1-Methyl-1H-indazol-3-yl)ethanamine within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms can provide insights into the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
2-(1-Methyl-1H-indazol-3-yl)ethanamine’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biological effects
属性
IUPAC Name |
2-(1-methylindazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13-10-5-3-2-4-8(10)9(12-13)6-7-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHBXALMWBBDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181144-25-2 | |
| Record name | 2-(1-methyl-1H-indazol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)

![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)





![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)




